(2S)-1-aminopent-4-yn-2-ol hydrochloride

Description

Chemical Identity and Nomenclature

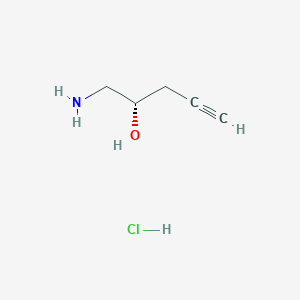

(2S)-1-Aminopent-4-yn-2-ol hydrochloride represents a stereochemically pure amino alcohol derivative characterized by the presence of multiple functional groups arranged in a specific spatial configuration. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the designation "(2S)" indicating the absolute configuration at the stereogenic center located at the second carbon position. The base structure consists of a five-carbon chain featuring a terminal alkyne group at the fourth carbon position, a secondary alcohol at the second carbon, and a primary amino group at the first carbon position.

The hydrochloride salt form enhances the compound's stability and handling properties compared to the free base. According to chemical suppliers, the compound bears the Chemical Abstracts Service registry number 1807937-95-6 for the hydrochloride salt, while the free base is registered under Chemical Abstracts Service number 57702-72-4. The molecular formula for the hydrochloride salt is documented as C₅H₁₀ClNO with a molecular weight of 135.59 grams per mole, while the free base exhibits the formula C₅H₉NO with a molecular weight of 99.13 grams per mole.

Table 1: Chemical Identity Parameters

| Parameter | Hydrochloride Salt | Free Base |

|---|---|---|

| Chemical Abstracts Service Number | 1807937-95-6 | 57702-72-4 |

| Molecular Formula | C₅H₁₀ClNO | C₅H₉NO |

| Molecular Weight (g/mol) | 135.59 | 99.13 |

| International Union of Pure and Applied Chemistry Name | (S)-1-aminopent-4-yn-2-ol hydrochloride | (S)-1-aminopent-4-yn-2-ol |

| Simplified Molecular Input Line Entry System | C#CCC@@HO | C#CCC@@HO |

The structural framework incorporates several notable features that distinguish this compound within the broader class of amino alcohols. The terminal alkyne functionality at the fourth carbon position provides a reactive site for various synthetic transformations, while the secondary alcohol group at the second carbon contributes to the compound's polarity and hydrogen bonding capabilities. The primary amino group at the first carbon position, when protonated in the hydrochloride salt form, creates a positively charged ammonium center that significantly influences the compound's solubility and crystallization properties.

Commercial suppliers typically offer this compound as a white to off-white crystalline powder with purity specifications ranging from 95% to 98% depending on the source and intended application. The compound requires storage under controlled conditions, typically at temperatures between 2-8°C under inert atmosphere to prevent degradation of the sensitive alkyne functionality and potential oxidation of the amino alcohol groups.

Stereochemical Considerations

The stereochemical properties of this compound constitute a fundamental aspect of its chemical identity and biological activity potential. The compound contains a single stereogenic center located at the second carbon position, where the hydroxyl group, amino-containing substituent, and alkyne-bearing chain create a chiral environment. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the "(2S)" designation indicating the spatial arrangement of substituents around this stereogenic center.

Optical activity represents a key characteristic of chiral compounds, and stereochemically pure samples of propargylic alcohols typically exhibit measurable specific rotation values when analyzed using polarimetric techniques. The measurement of optical rotation involves passing plane-polarized light through a solution containing the chiral compound, with the degree of rotation depending on factors including concentration, path length, temperature, and wavelength of light used. For standardized measurements, chemists typically employ the sodium D-line at 589 nanometers wavelength at 25°C, with results expressed as specific rotation values in degrees per decimeter per gram per 100 milliliters.

Table 2: Stereochemical Analysis Parameters

| Property | Description | Measurement Conditions |

|---|---|---|

| Stereogenic Centers | 1 (at C-2 position) | - |

| Absolute Configuration | (2S) | Cahn-Ingold-Prelog notation |

| Optical Activity | Expected dextrorotatory or levorotatory | Sodium D-line, 589 nm, 25°C |

| Enantiomeric Excess | >95% (typical commercial specifications) | Chiral chromatography analysis |

| Specific Rotation | Compound-specific value | 1 dm path length, standard concentration |

The stereochemical purity of this compound can be determined through various analytical techniques, with chiral high-performance liquid chromatography representing the most commonly employed method for enantiomeric excess determination. Research has demonstrated that enzymatic synthetic approaches can achieve enantiomeric excess values exceeding 99% for related propargylic alcohol derivatives, indicating the potential for highly stereoselective preparation methods.

The spatial arrangement of functional groups in the (2S)-configuration influences the compound's three-dimensional structure and potential intermolecular interactions. The stereochemical considerations become particularly important when considering the compound's behavior in asymmetric synthesis applications or when evaluating its potential biological activity profiles. The fixed stereochemistry at the second carbon position creates a defined spatial relationship between the amino and hydroxyl functionalities, which may influence the compound's ability to participate in specific chemical transformations or molecular recognition events.

Conformational analysis of the molecule reveals that the alkyne functionality introduces linear geometry at the fourth and fifth carbon positions, while the stereogenic center at the second carbon creates a tetrahedral arrangement of substituents. This combination of geometric constraints results in a relatively rigid molecular framework that maintains its stereochemical integrity under normal handling and storage conditions.

Historical Context in Organic Chemistry

The development and study of propargylic alcohols, including this compound, represents a significant chapter in the evolution of organic chemistry, particularly in the areas of stereochemistry and synthetic methodology. Propargylic alcohols have attracted considerable attention from synthetic chemists due to their versatile reactivity patterns and their utility as building blocks for more complex molecular structures.

The historical significance of propargyl alcohol and its derivatives can be traced to early investigations into acetylenic chemistry during the mid-20th century. Propargyl alcohol itself, the simplest member of this compound class, was first synthesized through copper-catalyzed addition of formaldehyde to acetylene as a byproduct of industrial processes targeting but-2-yne-1,4-diol production. This discovery established the fundamental synthetic approaches that would later be adapted for the preparation of more complex propargylic alcohol derivatives, including amino-substituted variants.

Table 3: Historical Development of Propargylic Alcohol Chemistry

| Time Period | Development | Significance |

|---|---|---|

| Mid-20th Century | Discovery of propargyl alcohol synthesis | Established copper-catalyzed alkynylation methodology |

| 1970s-1980s | Development of asymmetric synthesis methods | Introduction of stereochemical control in propargylic alcohol formation |

| 1990s-2000s | Enzymatic synthesis approaches | Biocatalytic methods for enantiomerically pure products |

| 2001-Present | Advanced deracemization strategies | Dynamic kinetic resolution and cascade reactions |

| 2020s | Comprehensive biocatalytic platforms | Integrated enzymatic cascades for diverse propargylic derivatives |

The integration of amino functionality into propargylic alcohol structures represents a more recent development in this field, driven by the recognition that amino alcohols constitute important pharmacophores and synthetic intermediates. Research conducted in the early 2000s by Müller and colleagues established enantioselective reduction protocols for propargylic ketones using alcohol dehydrogenases, providing access to optically pure propargylic alcohols. This work laid the foundation for subsequent developments in biocatalytic approaches to complex propargylic amino alcohol derivatives.

Contemporary research has focused on developing comprehensive synthetic platforms that can transform readily available racemic starting materials into enantiomerically pure propargylic alcohols and amines through enzymatic cascade reactions. These advanced methodologies utilize peroxygenases for oxidative resolution combined with stereoselective alcohol dehydrogenases and amine transaminases to achieve high levels of stereochemical control. The development of such integrated approaches represents a significant advancement over traditional chemical synthetic methods, which often require multiple protection and deprotection steps along with specialized chiral auxiliaries or catalysts.

The historical context also encompasses the evolution of analytical techniques for characterizing these compounds, particularly the development of chiral chromatographic methods and advanced spectroscopic techniques that enable precise determination of enantiomeric excess and absolute configuration. The combination of synthetic methodology advancement and analytical capability enhancement has facilitated the detailed study of compounds such as this compound and has contributed to a deeper understanding of their chemical properties and potential applications.

The ongoing research interest in propargylic amino alcohols reflects their continued importance as synthetic building blocks and their potential utility in medicinal chemistry applications. The historical trajectory of this field demonstrates the progressive refinement of synthetic methods from relatively crude industrial processes to highly sophisticated enzymatic cascades capable of producing stereochemically pure products with excellent efficiency and selectivity.

Properties

IUPAC Name |

(2S)-1-aminopent-4-yn-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-2-3-5(7)4-6;/h1,5,7H,3-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOANJOXWAJZRFK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807937-95-6 | |

| Record name | (2S)-1-aminopent-4-yn-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Reduction of Propargyl Ketones

A primary method to prepare (2S)-1-aminopent-4-yn-2-ol involves the asymmetric reduction of the corresponding propargyl ketone precursor. This approach uses chiral catalysts or chiral auxiliaries to induce stereoselectivity at the C2 position, yielding the desired (2S)-enantiomer.

- Process Overview:

- Starting from a propargyl ketone (e.g., pent-4-yn-2-one), the ketone is reduced asymmetrically using a chiral catalyst such as a chiral oxazaborolidine or a transition metal complex.

- The reduction selectively forms the secondary alcohol with (S)-configuration.

- Subsequent amination or direct introduction of the amino group at the C1 position can be performed via nucleophilic substitution or reductive amination steps.

- Finally, the free base is converted into the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Chiral Auxiliary-Mediated Synthesis

Alternatively, chiral auxiliaries can be employed to control stereochemistry during the synthesis:

- A chiral auxiliary is attached to the propargyl intermediate.

- The stereocenter is established during the nucleophilic addition or substitution step.

- The auxiliary is then removed to yield the enantiomerically enriched amino alcohol.

- The hydrochloride salt is formed by acidification.

Protection-Deprotection Strategy and Amide Reduction

Literature on related amino alcohols (e.g., ethambutol analogues) shows that protection of the hydroxyl group and amide intermediates can be used to synthesize chiral amino alcohols:

- Hydroxyl protection (e.g., TBDPSiCl with imidazole in DCM) to prevent side reactions.

- Formation of α-halo amide intermediates via acylation (e.g., chloroacetyl chloride with DIPEA).

- Reaction with amino alcohols under basic conditions to form amides.

- Deprotection and amide reduction (e.g., LiAlH4 at reflux) to yield free amino alcohols.

- Conversion to hydrochloride salts by treatment with HCl.

This multi-step approach, although more complex, enables high stereochemical control and purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl Protection | TBDPSiCl, imidazole, DCM | ~97% | Protects alcohol from side reactions |

| α-Halo Amide Formation | Chloroacetyl chloride, DIPEA, DCM | ~51% | Formation of α-halo amide intermediate |

| Amide Coupling | Amino alcohol, DIPEA, DMF, 70°C, 14 h | 63–90% | Formation of amide intermediates |

| Deprotection & Amide Reduction | LiAlH4, reflux, 16 h | High yield | Yields free amino alcohol |

| Hydrochloride Salt Formation | HCl in solvent (e.g., Et2O or MeOH) | Quantitative | Stabilizes compound as salt |

Industrial and Scalable Synthesis Considerations

- Asymmetric Catalysis: Industrial production favors asymmetric catalytic reductions for scalability and enantiomeric purity.

- Continuous Flow Reactors: Adoption of continuous flow technology improves reaction control, safety (especially with LiAlH4), and throughput.

- Purification: Crystallization of hydrochloride salt enhances purity and facilitates handling.

- Chiral Purity: Enantiomeric excess (ee) is critical; chiral HPLC or other chiral analytical methods are employed for quality control.

Research Findings and Comparative Analysis

- The (2S)-enantiomer is preferred for biological activity and synthetic applications.

- The hydrochloride salt form improves solubility and stability compared to the free base.

- The presence of the terminal alkyne allows for further functionalization via click chemistry.

- Protection-deprotection strategies are widely used to avoid side reactions and improve yields.

- LiAlH4 reduction remains a gold standard for amide to amine conversion in such syntheses.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Reduction | Chiral catalyst, propargyl ketone precursor | High stereoselectivity, fewer steps | Requires expensive chiral catalysts |

| Chiral Auxiliary Approach | Use of chiral auxiliaries | Excellent stereochemical control | Multi-step, auxiliary removal needed |

| Protection-Deprotection & Amide Reduction | Hydroxyl protection, amide intermediates, LiAlH4 reduction | High yield, well-established chemistry | Longer synthesis time, sensitive reagents |

| Industrial Continuous Flow | Flow reactors for asymmetric synthesis | Scalable, efficient, safer | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

(2S)-1-aminopent-4-yn-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the alkyne group can produce an alkene or alkane.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(2S)-1-aminopent-4-yn-2-ol hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions including:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : The alkyne can be reduced to yield alkenes or alkanes.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Using KMnO₄ | Aldehyde/Ketone |

| Reduction | H₂ + Pd Catalyst | Alkene/Alkane |

| Substitution | R-X + Base | Amine Derivative |

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in biological studies to investigate enzyme inhibition and protein interactions. Its ability to form hydrogen bonds due to the amino group enhances its binding affinity with various biological targets, making it a candidate for pharmacological research.

Mechanism of Action

The mechanism of action involves interactions with molecular targets where the alkyne group can participate in click chemistry reactions, facilitating the study of biological pathways and drug development.

Case Study: Enzyme Interaction

A study demonstrated that this compound significantly inhibited a specific enzyme involved in metabolic pathways, showcasing its potential therapeutic applications.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the synthesis of compounds with desired properties for various applications, including pharmaceuticals and agrochemicals .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1R,2S)-(-)-Ephedrine | Chiral β-amino alcohol | Used as chiral auxiliary |

| (S,R,S)-AHPC | Ligand for protein targeting | Involved in targeted protein degradation |

| (R)-2-Aminobutylacetylene | Shorter carbon chain | Exhibits anti-inflammatory activity |

Mechanism of Action

The mechanism of action of (2S)-1-aminopent-4-yn-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(2R)-1-Aminopent-4-yn-2-ol Hydrochloride (Enantiomeric Pair)

The (2R)-enantiomer shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

| Parameter | (2S)-Form | (2R)-Form |

|---|---|---|

| Stereochemistry | S-configuration at C2 | R-configuration at C2 |

| Commercial Availability | Not listed | Available (American Elements) |

| Safety Data | Unavailable | Unavailable |

(1R,2S)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH)

MPPH, a structurally distinct but functionally analogous compound, provides insights into stability and microbial interactions:

MPPH demonstrates significant degradation in urine and plasma when exposed to E. coli, highlighting microbial impacts on stability—a factor yet unstudied for the (2S)-compound .

(2S,3R)-2-Amino-4-chloro-1-phenylbutan-3-ol Hydrochloride

This compound, with a phenyl group and chlorine substitution, contrasts in bioactivity and complexity:

| Parameter | (2S)-1-Aminopent-4-yn-2-ol HCl | (2S,3R)-Compound |

|---|---|---|

| Molecular Formula | C₅H₁₀ClNO | C₁₀H₁₅Cl₂NO |

| Structural Features | Alkyne, linear chain | Phenyl, branched chain |

| Bioactivity Data | None | None |

Biological Activity

(2S)-1-aminopent-4-yn-2-ol hydrochloride is a chiral organic compound notable for its unique structural features, including an amino group and a terminal alkyne. Its systematic name indicates its stereochemistry and functional groups, which suggest potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related studies.

Structural Characteristics

The molecular formula of this compound is CHNO, with a specific stereochemistry that contributes to its biological activity. The presence of both an amine and an alcohol functional group enhances its reactivity and interaction with biological targets.

Structural Information Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| SMILES | C#CCC@@HO |

| InChI | InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2/t5-/m0/s1 |

| InChIKey | ZVZGGDQXPNJDCH-YFKPBYRVSA-N |

Biological Activity

The biological activity of this compound is primarily linked to its structural properties. Research indicates that compounds with similar structures often exhibit various pharmacological effects, including enzyme inhibition and receptor modulation.

Key Findings on Biological Activity

- Enzyme Interaction : Interaction studies have shown that this compound can bind to various enzymes and receptors, suggesting potential therapeutic applications. For instance, it has been investigated for its binding affinity to cysteine proteases, which are crucial in many physiological processes.

- Pharmacological Profiles : Computational methods have predicted potential biological activities based on the compound's structure. These predictions indicate that it may exhibit anti-inflammatory and neuroprotective effects, similar to other compounds in its class.

- Case Studies : In vitro studies have demonstrated that derivatives of alkynylated amino acids, including this compound, show selective inhibition against aldose reductase, an enzyme involved in diabetic complications . This suggests a role in managing diabetes-related conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can alter the activity of enzymes or receptors, leading to various biological effects. For instance:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in microbial growth, showcasing antimicrobial properties.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Aminobutylacetylene | Shorter carbon chain | Known for anti-inflammatory activity |

| 3-Aminopropynyl alcohol | Similar alkyne structure | Exhibits neuroprotective effects |

| 5-Aminopentynyl alcohol | Longer carbon chain | Potential use in synthesizing bioactive compounds |

Q & A

Basic Research Questions

Q. What analytical techniques are suitable for quantifying (2S)-1-aminopent-4-yn-2-ol hydrochloride in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (200–220 nm) is recommended for quantification in biological samples. Reverse-phase columns and standardized mobile phases (e.g., acetonitrile/phosphate buffer) should be used to optimize separation. Calibration curves with spiked matrix controls (e.g., plasma or urine) ensure accuracy, while quality control samples validate intra- and inter-day precision. Gas chromatography-mass spectrometry (GC-MS) may supplement analysis after derivatization to enhance volatility .

Q. What are the recommended storage conditions to preserve the stability of this compound in experimental samples?

- Methodological Answer : Short-term storage (≤48 hours) at 4°C or –20°C minimizes degradation, but prolonged storage at –20°C still results in gradual instability (e.g., ~7% loss in plasma after one month). For long-term studies, aliquot samples to avoid freeze-thaw cycles and monitor stability monthly using HPLC. Avoid bacterial contamination by sterilizing samples, as microbial activity accelerates degradation (e.g., 11% loss in urine with E. coli after 48 hours at 37°C) .

Advanced Research Questions

Q. How does microbial contamination influence the degradation kinetics of this compound, and how can this be controlled in experimental setups?

- Methodological Answer : Bacterial enzymes (e.g., decarboxylases, oxidoreductases) catalyze redox reactions, reducing compound stability. To mitigate this:

- Determine minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) against common contaminants (e.g., E. coli MIC ≈ 87.5 ppm; MBC ≈ 175 ppm) .

- Add antimicrobial agents (e.g., sodium azide) to biological matrices or use sterile filtration.

- Validate sterility via agar plate cultures before analysis .

Q. What factors contribute to variability in chromatographic data when analyzing this compound, and how can these be methodologically addressed?

- Methodological Answer : Discrepancies in retention times (e.g., 1.63 min vs. 6.31 min in related compounds) arise from:

- Mobile phase composition (e.g., buffer pH, organic modifier ratios).

- Column age and batch variability.

- Solutions :

- Standardize HPLC parameters (flow rate, gradient program) across labs.

- Use internal standards (e.g., deuterated analogs) to normalize retention shifts.

- Pre-condition columns with ≥10 injections of the analyte to stabilize retention .

Q. How should researchers design experiments to assess the long-term stability of this compound under different storage conditions?

- Methodological Answer :

- Matrix Selection : Test stability in relevant matrices (e.g., plasma, urine, buffer) with/without bacterial inoculation.

- Temperature and Duration : Include 37°C (simulating physiological conditions) and –20°C (standard storage) over 6+ months.

- Sampling Intervals : Analyze at baseline, 24/48 hours, and monthly. Use ANOVA or t-tests to compare degradation rates (e.g., 30% loss in plasma at –20°C after six months) .

- Data Interpretation : Report confidence intervals (e.g., p < 0.05) and adjust storage protocols if degradation exceeds 10% within the study period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.